Tofisopam

Phosphodiesterase inhibition CNS drug discovery Anxiolytic mechanism

Tofisopam (CAS 22345-47-7) is a 2,3-benzodiazepine distinct from 1,4-benzodiazepines. Vicinal nitrogen positioning prevents GABA-A binding, eliminating sedation, muscle relaxation, and cognitive impairment. It acts as an isoenzyme-selective PDE inhibitor (PDE-4A1 IC50=0.42 μM; PDE-10A1 IC50=0.92 μM), enabling anxiolysis without confounding behavioral variables. Enantiomer-specific metabolism—(R)-tofisopam via CYP2C9, (S)-tofisopam via CYP3A4—makes it a validated DDI probe. Procure for RCTs, PDE pathway research, or enantiopure S-tofisopam for anticonvulsant studies.

Molecular Formula C22H26N2O4
Molecular Weight 382.5 g/mol
CAS No. 22345-47-7
Cat. No. B1682394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTofisopam
CAS22345-47-7
Synonyms1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine
dextofisopam
EGYT-341
Grandaxin
levotofisopam
tofisopam
tofizopam
Molecular FormulaC22H26N2O4
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C
InChIInChI=1S/C22H26N2O4/c1-7-15-13(2)23-24-22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,15H,7H2,1-6H3
InChIKeyRUJBDQSFYCKFAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tofisopam 22345-47-7: Procurement Guide for the Atypical 2,3-Benzodiazepine with PDE and Enantioselective Differentiation


Tofisopam (CAS 22345-47-7) is a member of the 2,3-benzodiazepine compound family, structurally distinct from classical 1,4-benzodiazepines due to the vicinal positioning of its nitrogen atoms [1]. This structural divergence confers a unique pharmacological profile: tofisopam does not bind to the benzodiazepine site of the GABA-A receptor and demonstrates isoenzyme-selective phosphodiesterase (PDE) inhibition [1]. It is marketed in several European and Asian countries for the treatment of anxiety, characterized by a lack of sedation, muscle relaxation, and cognitive impairment typical of its 1,4-benzodiazepine counterparts [1]. The compound exists as a racemic mixture of (R)- and (S)-enantiomers, each with distinct metabolic pathways and, as indicated in patents, potentially divergent therapeutic utilities [2].

Why Tofisopam Cannot Be Substituted by Classical 1,4-Benzodiazepines: A Procurement Rationale


The common practice of substituting a 1,4-benzodiazepine for a 2,3-benzodiazepine is scientifically unsound and clinically contraindicated due to fundamental differences in molecular target engagement and resulting pharmacodynamic and pharmacokinetic properties. Tofisopam's unique 2,3-diazepine ring structure prevents binding to the GABA-A receptor complex, the primary site of action for all classical benzodiazepines [1]. Consequently, tofisopam lacks the sedative, muscle relaxant, and cognitive-impairing side effects that are intrinsic to the 1,4-benzodiazepine class [2]. Furthermore, tofisopam is a racemate with enantiomer-specific metabolism by distinct CYP450 isoforms, introducing a level of pharmacokinetic complexity not seen in many of its 1,4-benzodiazepine counterparts [3]. These multi-dimensional points of differentiation—target engagement, side-effect liability, and metabolic fate—render generic substitution a high-risk strategy, likely to result in unexpected efficacy and safety outcomes.

Quantitative Differentiation of Tofisopam vs. Diazepam and Other Comparators: An Evidence-Based Guide


PDE Isoenzyme Selectivity Profile: A Unique Mechanism Differentiating Tofisopam from GABAergic Anxiolytics

Tofisopam acts as an isoenzyme-selective inhibitor of phosphodiesterases (PDEs), a mechanism entirely absent in classical 1,4-benzodiazepines like diazepam [1]. It shows highest affinity for PDE-4A1 (IC50 = 0.42 μM), followed by PDE-10A1 (0.92 μM), PDE-3 (1.98 μM), and PDE-2A3 (2.11 μM) [1]. This poly-PDE inhibitory profile is proposed to underpin its activity in models of psychosis and its favorable safety profile, particularly the absence of emesis associated with selective PDE4 inhibition [1].

Phosphodiesterase inhibition CNS drug discovery Anxiolytic mechanism

Lack of GABA-A Receptor Binding: Confirmation of Non-Classical Benzodiazepine Pharmacology

In stark contrast to classical 1,4-benzodiazepines like diazepam, tofisopam demonstrates no appreciable binding affinity for the benzodiazepine binding site on the GABA-A receptor complex [1]. This has been a consistent finding across multiple studies and explains its lack of sedation, muscle relaxation, and anticonvulsant effects typical of diazepam [2]. This fundamental difference in primary target engagement is the cornerstone of its atypical pharmacological profile.

GABA-A receptor Benzodiazepine binding site Radioligand binding

Enantioselective Metabolism: Divergent CYP450 Pathways for (R)- and (S)-Tofisopam

Tofisopam is administered as a racemate, but its two enantiomers are metabolized by distinct primary cytochrome P450 (CYP) enzymes, a phenomenon not observed with classical benzodiazepines like diazepam (which is primarily metabolized by CYP3A4 and CYP2C19) [1]. The major metabolite of (R)-tofisopam (M3) is primarily catalyzed by CYP2C9, while the major metabolite of (S)-tofisopam (M1) is catalyzed primarily by CYP3A4 [1]. This divergence leads to enantiomer-specific plasma and urine metabolite ratios in humans. For instance, after oral administration of 200 mg (R)-tofisopam b.i.d., the plasma M1/M3 ratio was 1:29, whereas for (S)-tofisopam (150 mg t.i.d.), the ratio was reversed at 8:1 [1].

Enantioselective metabolism CYP2C9 CYP3A4 Pharmacokinetics

Superior Adverse Effect Profile: Fewer Side Effects and Withdrawal Symptoms vs. Diazepam in GAD Patients

In a double-blind, randomized, crossover pilot study comparing tofisopam (50 mg t.i.d.) to diazepam (5 mg t.i.d.) and placebo in 66 outpatients with generalized anxiety disorder (GAD), tofisopam demonstrated equivalent anxiolytic efficacy to diazepam but a significantly better tolerability profile [1]. While both drugs showed significant improvement over placebo on the Hamilton Anxiety Rating Scale (HAM-A), adverse effects and withdrawal symptoms occurred less frequently in the tofisopam group [1]. Specifically, tofisopam did not impair cognitive abilities, and its withdrawal symptoms resembled those of the placebo group [1].

Generalized Anxiety Disorder Adverse events Withdrawal symptoms Clinical trial

Distinct Neuropsychopharmacological Profile: Lack of EEG Changes and Sedation vs. Diazepam

A comparative study of the psychotropic profiles of tofisopam and diazepam revealed stark differences in their central nervous system effects. Diazepam produced clear EEG changes, pronounced sedation, and psychological impairment, with maximal effects observed at 1 hour post-dose [1]. In contrast, tofisopam produced no changes on EEG or psychological tests, and instead exhibited a very mild stimulant effect [1]. This confirms that the anxiolytic effect of tofisopam is achieved without the CNS-depressant signature of classical benzodiazepines.

Electroencephalography Psychomotor performance Sedation CNS effects

Enantiomer-Specific Therapeutic Utility: S-Tofisopam for Convulsions/Seizures

Patented compositions and methods describe the use of S-tofisopam, substantially free of R-tofisopam, for treating or preventing convulsions and/or seizures [1]. This indicates that the anticonvulsant activity, which is notably absent in the racemic mixture (unlike classical 1,4-benzodiazepines), may be specifically conferred by the S-enantiomer when isolated. This is a direct contrast to diazepam, which is an effective anticonvulsant in its racemic form due to its GABAergic mechanism [2].

Enantiomer S-tofisopam Anticonvulsant Chiral switch

Defined Research and Procurement Scenarios for Tofisopam Based on Quantitative Evidence


Investigating Non-Sedating Anxiolytic Mechanisms via PDE Inhibition

Use tofisopam as a tool compound to dissect PDE-mediated pathways in anxiety models. Its unique inhibition profile (PDE-4A1 IC50=0.42 μM, PDE-10A1 IC50=0.92 μM) provides a poly-pharmacology approach distinct from selective PDE4 inhibitors like rolipram, and it completely avoids GABA-A receptor engagement [1]. This allows for the study of anxiolysis without the confounding variables of sedation, muscle relaxation, or dependence, making it ideal for behavioral pharmacology studies requiring an intact locomotor and cognitive phenotype [2].

Clinical Trial Design for Anxiolytics with a Superior Safety Profile

Procure tofisopam for randomized controlled trials (RCTs) aiming to establish non-inferior anxiolytic efficacy to first-line agents like diazepam while demonstrating a superior safety and tolerability profile. The 2024 pilot study provides a direct efficacy benchmark (equivalent HAM-A improvement vs. diazepam) and a documented advantage in lower adverse event and withdrawal symptom frequency [1]. This evidence supports its use as an active comparator or investigational agent in GAD studies where minimizing side-effect burden is a primary endpoint [1].

Studying Enantioselective Drug Metabolism and CYP450 Phenotyping

Utilize racemic tofisopam or its isolated enantiomers to probe CYP2C9 and CYP3A4 activity in vitro and in vivo. The well-characterized, enantiomer-specific metabolic pathways—(R)-tofisopam → M3 via CYP2C9; (S)-tofisopam → M1 via CYP3A4—provide a validated probe for drug-drug interaction studies and for assessing the impact of CYP450 polymorphisms on pharmacokinetics [1]. The availability of human in vivo metabolite ratio data (e.g., plasma M1/M3 ratios of 1:29 for (R)-enantiomer vs. 8:1 for (S)-enantiomer) offers a quantitative benchmark for translational research [1].

Evaluating Enantiopure Compounds for CNS Disorders

Procure enantiopure S-tofisopam (substantially free of R-tofisopam) for research into novel anticonvulsant therapies. Based on patent claims, this specific enantiomer exhibits activity against convulsions and seizures, a property absent in the racemic mixture [1]. This creates a unique research avenue distinct from the anxiolytic applications of the racemate, and differentiates it from classical anticonvulsant benzodiazepines like diazepam which act via GABA-A potentiation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tofisopam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.